molecular formula C8H14BrNO3 B2421344 (Z)-3-Bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one CAS No. 2470495-40-8

(Z)-3-Bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Cat. No. B2421344
CAS RN: 2470495-40-8
M. Wt: 252.108
InChI Key: GDOQYVIVBLIILV-WAYWQWQTSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a double bond (indicated by ‘ene’ in but-3-en-2-one), a bromine atom, a dimethylamino group, and a dimethoxy group attached to a four-carbon backbone. The exact structure would depend on the specific locations of these groups on the backbone .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom might make it susceptible to nucleophilic substitution reactions. The dimethylamino group could potentially participate in acid-base reactions. The presence of the double bond could make it a candidate for addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s an active pharmaceutical ingredient, its mechanism would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name

(Z)-3-bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO3/c1-10(2)5-6(9)7(11)8(12-3)13-4/h5,8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOQYVIVBLIILV-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C(OC)OC)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

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